![molecular formula C10H13ClF3N B13459392 Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Alkylation: The trifluoromethylated phenyl intermediate is then subjected to alkylation reactions to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule . This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group attached to a phenyl ring, but with different functional groups.
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13ClF3N |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H |
Clave InChI |
BCXHJUXBVQHJAM-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=C(C=C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

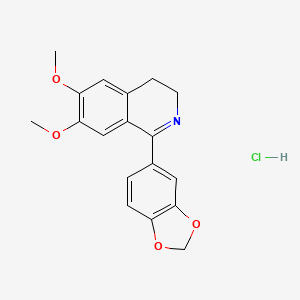
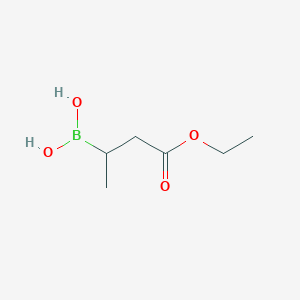
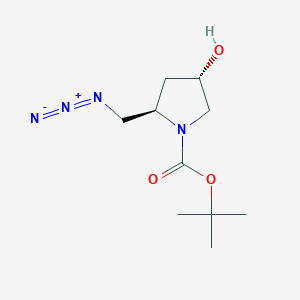
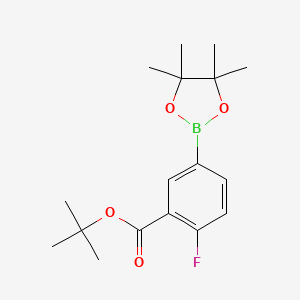
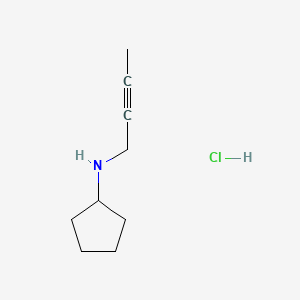

![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
